molecular formula C10H14ClN B14142127 2-Chloro-6-pentylpyridine CAS No. 120145-23-5

2-Chloro-6-pentylpyridine

Cat. No.: B14142127
CAS No.: 120145-23-5
M. Wt: 183.68 g/mol
InChI Key: XEDZFDCRWCQHJS-UHFFFAOYSA-N
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Description

2-Chloro-6-pentylpyridine is an organic compound with the chemical formula C10H14ClN. It belongs to the class of chloropyridines, which are derivatives of pyridine where one or more hydrogen atoms are replaced by chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-pentylpyridine typically involves the chlorination of 6-pentylpyridine. One common method is the reaction of 6-pentylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-pentylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-6-pentylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-pentylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pentyl side chain contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Uniqueness: Its structure allows for selective functionalization and diverse chemical transformations, making it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

120145-23-5

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

2-chloro-6-pentylpyridine

InChI

InChI=1S/C10H14ClN/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3

InChI Key

XEDZFDCRWCQHJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=CC=C1)Cl

Origin of Product

United States

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